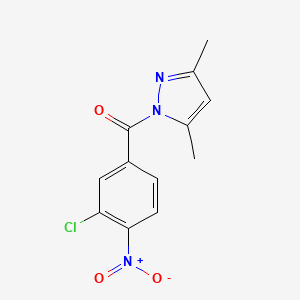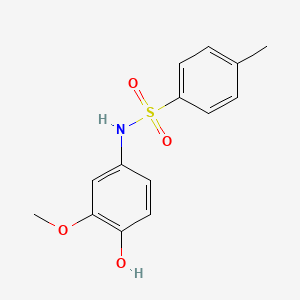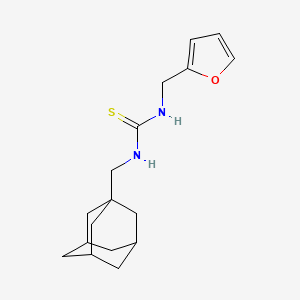
N-(1-adamantylmethyl)-N'-(2-furylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-N'-(2-furylmethyl)thiourea, commonly known as AFTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AFTU belongs to the class of thiourea derivatives and has been shown to possess a range of biochemical and physiological effects.
作用機序
The mechanism of action of AFTU is not fully understood. However, it has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
AFTU has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. AFTU has been shown to possess antitumor and antifungal activities.
実験室実験の利点と制限
AFTU has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. AFTU has been extensively studied, and its properties and potential applications are well-known. AFTU has been shown to possess a range of biochemical and physiological effects, which makes it a versatile tool for scientific research.
However, AFTU also has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately represent the properties of natural compounds. AFTU has been shown to possess some toxic effects, which may limit its use in some experiments. AFTU may also have limited solubility in certain solvents, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of AFTU. One direction is to investigate its potential therapeutic applications in the treatment of viral infections, tumors, and fungal infections. Another direction is to investigate its mechanism of action in more detail, to better understand its biochemical and physiological effects. A third direction is to investigate its potential applications in drug delivery, as AFTU has been shown to possess some unique properties that may make it useful in this area. Finally, further studies are needed to investigate the safety and toxicity of AFTU, to determine its potential usefulness in clinical applications.
合成法
AFTU can be synthesized by reacting 1-adamantylmethylamine with 2-furylmethylisothiocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure AFTU.
科学的研究の応用
AFTU has been extensively studied for its potential applications in scientific research. It has been shown to possess antiviral, antitumor, and antifungal activities. AFTU has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has been used in various in vitro and in vivo experiments to investigate its potential therapeutic applications.
特性
IUPAC Name |
1-(1-adamantylmethyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c21-16(18-10-15-2-1-3-20-15)19-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,12-14H,4-11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYPWHHCLRBCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=S)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

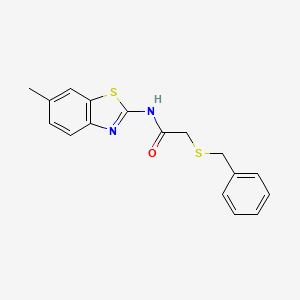
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)

![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)

![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)
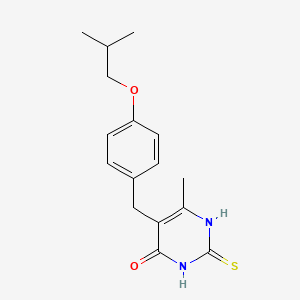
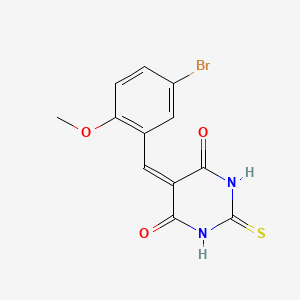
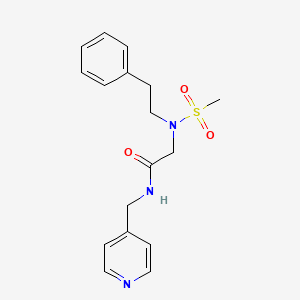

![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)
